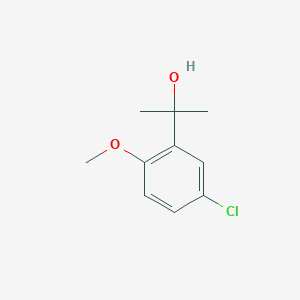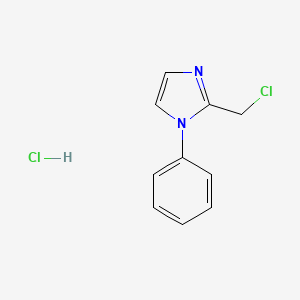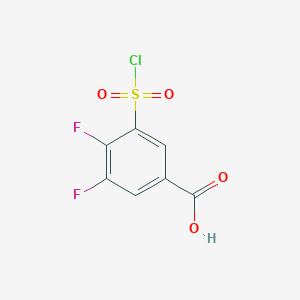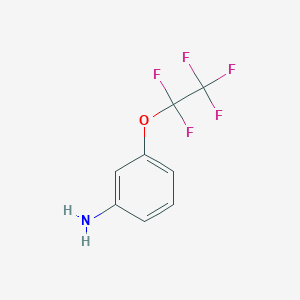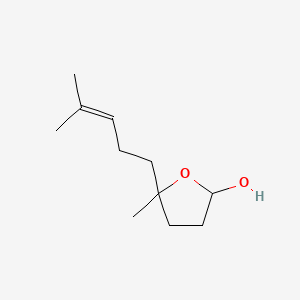
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-” is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 . It is also known by its Chemical Abstracts Service (CAS) number 71735-73-4 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as Tetrahydro-5-methyl-2-furanol, have been synthesized from γ-Valerolactone .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.28 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methyl-3-penten-1-ol", "2-methyl-2-butene", "sodium borohydride", "acetic acid", "sodium hydroxide", "tetrahydrofuran", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: 4-methyl-3-penten-1-ol is reacted with sodium borohydride in the presence of acetic acid to form 4-methyl-3-penten-1-ol borane complex.", "Step 2: The borane complex is then reacted with 2-methyl-2-butene to form 5-(4-methyl-3-penten-1-yl)-1,3-cyclohexadiene.", "Step 3: The cyclohexadiene is then hydrogenated using palladium on carbon as a catalyst to form tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-2-furanol.", "Step 4: The final step involves the reaction of tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-2-furanol with methyl iodide in the presence of sodium hydroxide to form the desired product, 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-." ] } | |
Número CAS |
71735-73-4 |
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(2S,5R)-5-methyl-5-(4-methylpent-3-enyl)oxolan-2-ol |
InChI |
InChI=1S/C11H20O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5,10,12H,4,6-8H2,1-3H3/t10-,11+/m0/s1 |
Clave InChI |
XMUFJLLRDCVSDT-WDEREUQCSA-N |
SMILES isomérico |
CC(=CCC[C@@]1(CC[C@H](O1)O)C)C |
SMILES |
CC(=CCCC1(CCC(O1)O)C)C |
SMILES canónico |
CC(=CCCC1(CCC(O1)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


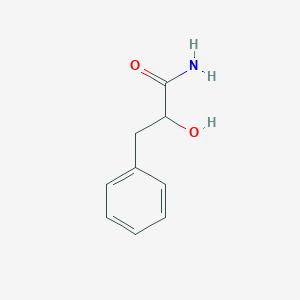
![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)

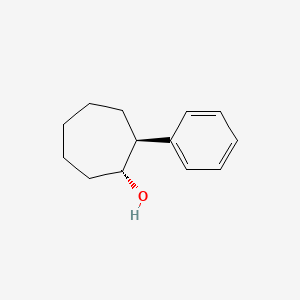
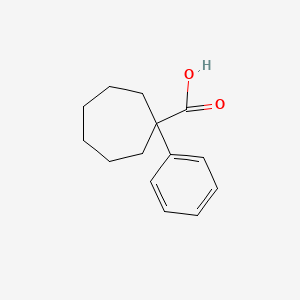
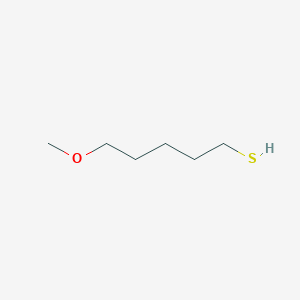
![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)
